Stigmasta-5,24(28)-dien-3beta-ol, (Z)-
CAS No.:
Cat. No.: VC1802013
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H48O |
|---|---|
| Molecular Weight | 412.7 g/mol |
| IUPAC Name | (3S)-10,13-dimethyl-17-[(Z)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20?,23-,24?,25?,26?,27?,28?,29?/m0/s1 |
| Standard InChI Key | OSELKOCHBMDKEJ-VFZHZRQBSA-N |
| Isomeric SMILES | C/C=C(/CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)\C(C)C |
| Canonical SMILES | CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Introduction
Chemical Structure and Properties
Stigmasta-5,24(28)-dien-3beta-ol, (Z)- has the molecular formula C29H48O and a molecular weight of 412.6908 g/mol . It features a specific stereochemistry at the 3 position (beta) and a Z configuration at the 24-28 double bond, which contributes to its unique structural characteristics . The compound contains a steroid backbone typical of sterols, with a hydroxyl group at position 3 and double bonds at positions 5 and 24(28) . The stereochemical arrangement of these functional groups plays a crucial role in determining the compound's biological activities and interactions with cellular targets. The configuration of the double bond at position 24(28) is particularly important in distinguishing this compound from its structural isomers and related sterols .
Physical Properties
The physical properties of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- have been determined through various analytical methods and computational approaches. These properties play a crucial role in understanding the compound's behavior in biological systems and its potential applications. The Gibbs free energy of the compound is reported as 291.99 kJ/mol, calculated using the Joback Method . The enthalpy of formation is estimated at -421.08 kJ/mol, while the enthalpy of fusion and vaporization are 40.29 kJ/mol and 94.33 kJ/mol, respectively . These thermodynamic parameters provide insight into the stability and phase behavior of the compound under different conditions. The stereochemistry and configuration of the molecule, particularly the Z-configuration at position 24(28), influence its three-dimensional structure and consequently its interactions with biological targets .
The physical properties are summarized in the following table:
| Property | Value | Unit | Source |
|---|---|---|---|
| Gibbs Free Energy | 291.99 | kJ/mol | Joback Method |
| Enthalpy of Formation | -421.08 | kJ/mol | Joback Method |
| Enthalpy of Fusion | 40.29 | kJ/mol | Joback Method |
| Enthalpy of Vaporization | 94.33 | kJ/mol | Joback Method |
Structural Identification
The structural identification of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is facilitated by various analytical techniques and standardized nomenclature systems. The compound is assigned the CAS Registry Number 481-14-1, which serves as a unique identifier in chemical databases . Its IUPAC Standard InChIKey is OSELKOCHBMDKEJ-XHJXRJPQSA-N, providing a standardized representation of its chemical structure . The full IUPAC name of the compound is (3S)-10,13-dimethyl-17-[(Z)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, which describes its complete structure and stereochemistry. Mass spectrometry data compiled by the NIST Mass Spectrometry Data Center provides additional spectral information that aids in the identification and characterization of the compound . The combination of these identifiers and analytical data ensures accurate identification of the compound in research and analytical contexts.
Nomenclature and Alternative Names
Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is known by various names in scientific literature, reflecting its structure, stereochemistry, and historical context of discovery. Understanding these alternative names is essential for comprehensive literature searches and proper identification of the compound in various research contexts.
Synonyms and Alternative Names
The compound has accumulated numerous synonyms and alternative names throughout scientific literature. It is often referred to as (Z)-Stigmasta-5,24(28)-dien-3β-ol, emphasizing its specific stereochemistry . Other common names include (Z)-24-Ethylidenecholesterol, Isofucosterol, and 29-Isofucosterol, which highlight its structural relationship to cholesterol and fucosterol . The name (24Z)-Ethylidenecholesterol focuses on the specific configuration of the ethylidene group at position 24 . Additional names such as 24Z-ethylidenecholest-5-en-3B-ol and 28-isofucosterol are also used in various contexts . These alternative nomenclatures reflect different aspects of the compound's structure and historical naming conventions in sterol chemistry. The diversity of names can sometimes lead to confusion in literature searches, making it important to consider multiple synonyms when researching this compound.
The following table summarizes the main alternative names for Stigmasta-5,24(28)-dien-3beta-ol, (Z)-:
| Alternative Names |
|---|
| (Z)-Stigmasta-5,24(28)-dien-3β-ol |
| (Z)-24-Ethylidenecholesterol |
| Isofucosterol |
| 29-Isofucosterol |
| (24Z)-Ethylidenecholesterol |
| (24Z)-Stigmasta-5,24(28)-dien-3-ol |
| 28-Isofucosterol |
| 24Z-ethylidenecholest-5-en-3B-ol |
Structural Relationship to Other Sterols
Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is structurally related to several other important sterols, including fucosterol, which is its E-isomer counterpart . The primary difference between these compounds lies in the configuration of the double bond at position 24(28), with the Z-isomer (Isofucosterol) having the ethyl group and hydrogen on the same side of the double bond, while the E-isomer (fucosterol) has them on opposite sides . The compound is also related to cholesterol, differing by the addition of an ethylidene group at position 24 and a double bond at position 5 . Other related compounds include sitosterol and campesterol, which share the basic steroid backbone but differ in their side chain structures and degree of unsaturation . These structural relationships are important for understanding the specific biological activities of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- compared to its structural analogs. The subtle differences in structure can lead to significant variations in biological activity and function, making the precise identification of the specific isomer crucial in research contexts.
Biological Activities and Applications
Research on Stigmasta-5,24(28)-dien-3beta-ol, (Z)- and closely related compounds such as fucosterol has revealed various biological activities with potential therapeutic applications. These findings highlight the significance of this compound in both basic research and potential medicinal applications.
Antioxidant and Anti-inflammatory Properties
Stigmasta-5,24(28)-dien-3beta-ol, (Z)- and related compounds have demonstrated significant antioxidant and anti-inflammatory activities in various experimental models. Research has shown that these compounds can decrease markers of oxidative damage and increase antioxidative enzyme activity in vitro . The anti-inflammatory properties are evidenced by the reduction in expression of pro-inflammatory cytokines such as TNF-α and IL-6 following lipopolysaccharide (LPS) administration . The mechanism appears to involve inhibition of NF-κB and p38 MAPK signaling pathways in RAW 264.7 murine macrophages, key regulators of inflammatory responses . These antioxidant and anti-inflammatory properties suggest potential applications in conditions characterized by oxidative stress and chronic inflammation. The natural origin of this compound makes it an attractive candidate for developing natural therapeutic agents with fewer side effects compared to synthetic alternatives.
Anticancer Properties
Evidence suggests that Stigmasta-5,24(28)-dien-3beta-ol, (Z)- and related compounds possess anticancer properties through multiple mechanisms. In various cancer cell lines, including HEK293, MCF-7, and SiHa cells, these compounds have been shown to decrease proliferation with IC50 values of 185.4, 43.3, and 34.0 µg/ml, respectively . In HL-60 leukemia cells, the compound inhibits cell growth, halts the cell cycle at the G2/M transition, and induces apoptosis with maximally increased caspase-9, -8, and -3 expression at 68.8 µM . These findings indicate that the compound may affect multiple cancer-related pathways, including cell cycle regulation, apoptosis induction, and potentially metastasis inhibition. The variation in IC50 values across different cell lines suggests cell type-specific effects, potentially related to differences in receptor expression or metabolic processing of the compound. These anticancer properties make Stigmasta-5,24(28)-dien-3beta-ol, (Z)- a candidate for further investigation in cancer research and potential therapeutic development.
Antidiabetic Effects
Studies have indicated that Stigmasta-5,24(28)-dien-3beta-ol, (Z)- and structurally related compounds may possess antidiabetic properties. In a streptozotocin rat model of diabetes, the compound has been shown to decrease serum glucose concentrations when administered at 30 mg/kg . This suggests potential applications in the management of diabetes and related metabolic disorders. The mechanism of action may involve modulation of glucose metabolism, enhancement of insulin sensitivity, or protection of pancreatic beta cells. Further research is needed to elucidate the precise mechanisms underlying these antidiabetic effects and to determine the optimal dosage and administration routes for potential therapeutic applications. The natural origin of the compound makes it an interesting candidate for developing complementary approaches to conventional antidiabetic therapies.
Analytical Detection and Characterization
The accurate detection and characterization of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- in various matrices is essential for research, quality control, and potential therapeutic applications. Various analytical techniques have been developed and optimized for this purpose.
Mass Spectrometry
Natural Sources and Occurrence
Stigmasta-5,24(28)-dien-3beta-ol, (Z)- has been identified in various natural sources, particularly in marine algae and certain plant species. Understanding its natural occurrence provides insights into its ecological roles and potential sources for isolation.
Marine Algae
Marine algae represent one of the primary natural sources of Stigmasta-5,24(28)-dien-3beta-ol, (Z)-. The compound has been identified in various species of seaweeds, where it may play roles in membrane structure and function . In these marine organisms, the compound could contribute to adaptations to marine environments, including osmoregulation, protection against oxidative stress, and defense against predators or pathogens. The concentration of the compound can vary depending on the algae species, geographical location, season, and environmental conditions. Extraction methods typically involve organic solvents such as methanol, ethanol, or chloroform, followed by chromatographic separation and purification techniques. Marine algae thus represent a potential source for the industrial extraction of the compound for research or commercial applications.
Plant Sources
In addition to marine algae, Stigmasta-5,24(28)-dien-3beta-ol, (Z)- has been identified in various plant species. As a plant sterol, it contributes to the structural integrity of cell membranes and may be involved in plant responses to environmental stresses . The compound has been detected in the metabolite profiles of various plant organs, including roots, stems, leaves, and fruits, though concentrations can vary significantly between different organs and species . For example, it has been identified in Mukia javanica, where it shows a high correlation with other compounds such as Hexadecanoic Acid Methyl Ester, Squalene, and Vitamin E . The presence of the compound in diverse plant sources suggests its widespread occurrence in the plant kingdom and its importance in plant physiology. These plant sources could potentially be exploited for the extraction and isolation of the compound for research purposes or commercial applications.
Comparative Analysis with Similar Compounds
Stigmasta-5,24(28)-dien-3beta-ol, (Z)- shares structural similarities with several other sterols, but differs in specific aspects of its structure that may influence its biological properties and functions. Understanding these similarities and differences is crucial for interpreting its specific biological activities.
Comparison with Other Sterols
The structural similarities and differences between Stigmasta-5,24(28)-dien-3beta-ol, (Z)- and other sterols are summarized in the following table:
The specific configuration of the double bonds in Stigmasta-5,24(28)-dien-3beta-ol, (Z)-, particularly the Z-configuration at position 24(28), contributes to its unique three-dimensional structure and potentially its biological activities . These structural differences, although subtle, can significantly influence the compound's interactions with biological receptors, enzymes, and cellular structures. The comparison with other sterols provides a framework for understanding structure-activity relationships and for predicting potential biological functions based on structural similarities.
Isomerism and Biological Activity
The stereochemistry and configuration of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- play crucial roles in determining its biological activities. The Z-configuration at position 24(28) distinguishes it from its E-isomer, fucosterol, and this difference in stereochemistry may influence its interactions with biological targets . Stereoisomers often exhibit different biological activities due to their distinct three-dimensional structures, which affect their fit into enzyme active sites, receptor binding pockets, and interaction with cellular structures. The beta-orientation of the hydroxyl group at position 3 is another important stereochemical feature that influences the compound's properties and biological activities. This specific stereochemistry is common among bioactive sterols and is often crucial for their recognition by sterol-binding proteins and receptors. Understanding the relationship between stereochemistry and biological activity is essential for elucidating the mechanisms of action of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- and for developing potential derivatives with enhanced activity or specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume